Purity and Supplier-Grade Differentiation: Target Compound (98%) vs. Unsubstituted Analog (95–98%)
The title compound is commercially available at a minimum purity of 98% (NLT 98% specification) from ISO-certified suppliers, whereas the unsubstituted piperidine analog (CAS 56415-12-4) is commonly supplied at 95% minimum purity . In procurement for multi-step synthetic sequences (e.g., amide coupling and subsequent functionalization in kinase inhibitor programs), a 3% absolute purity difference translates to fewer impurity-derived side products and reduced purification burden per gram of final API intermediate [1].
| Evidence Dimension | Minimum purity specification (HPLC/GC) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | CAS 56415-12-4 (unsubstituted piperidine analog): ≥95% |
| Quantified Difference | +3 percentage points absolute purity advantage |
| Conditions | Commercial supplier specifications (MolCore, AK Scientific, Leyan); QC release data |
Why This Matters
Higher input purity reduces downstream purification effort and improves overall yield in multi-step medicinal chemistry syntheses, which is critical for cost-effective library production.
- [1] European Patent EP3733674A1. Amino-methylpiperidine derivative having kinase inhibitory activity. View Source
